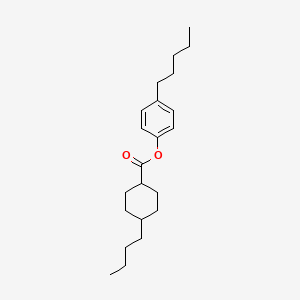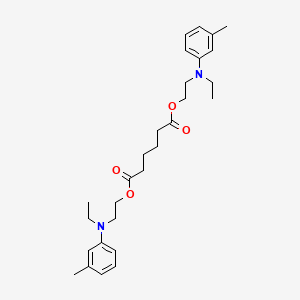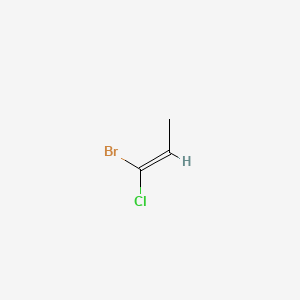
1-Bromo-1-chloro-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-chloro-1-propene is an organohalogen compound with the molecular formula C3H4BrCl It is a derivative of propene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom
Preparation Methods
1-Bromo-1-chloro-1-propene can be synthesized through several methods. One common synthetic route involves the halogenation of propene. The reaction typically involves the addition of bromine and chlorine to propene under controlled conditions. For instance, the reaction of 3-chloro-1-propene with hydrogen bromide in the presence of a peroxide initiator can yield this compound .
Industrial production methods may involve similar halogenation reactions but are scaled up to accommodate larger quantities. These processes often require precise control of temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-1-chloro-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide or potassium iodide.
Addition Reactions: The compound can undergo addition reactions with halogens or hydrogen halides, leading to the formation of dihalogenated or trihalogenated products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with butyllithium can generate propynyllithium, which can further react to form various organic intermediates .
Scientific Research Applications
1-Bromo-1-chloro-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-bromo-1-chloro-1-propene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the compound acts as an electrophile, with the bromine or chlorine atom being replaced by a nucleophile. In addition reactions, the compound’s double bond reacts with halogens or hydrogen halides to form new bonds.
The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and the specific conditions under which the reactions occur. For example, the addition of bromine to the double bond involves the formation of a cyclic bromonium ion intermediate .
Comparison with Similar Compounds
1-Bromo-1-chloro-1-propene can be compared with other halogenated propenes, such as:
1-Bromo-1-propene: This compound has a similar structure but lacks the chlorine atom.
1-Chloro-1-propene: This compound lacks the bromine atom and may have different reactivity and applications compared to this compound.
1,2-Dibromo-1-propene: This compound has two bromine atoms and may undergo different types of reactions compared to this compound.
The presence of both bromine and chlorine atoms in this compound makes it unique and provides it with distinct reactivity and applications.
Properties
CAS No. |
41866-34-6 |
|---|---|
Molecular Formula |
C3H4BrCl |
Molecular Weight |
155.42 g/mol |
IUPAC Name |
(Z)-1-bromo-1-chloroprop-1-ene |
InChI |
InChI=1S/C3H4BrCl/c1-2-3(4)5/h2H,1H3/b3-2+ |
InChI Key |
XSOMCPNEAAAZNZ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C(/Cl)\Br |
Canonical SMILES |
CC=C(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


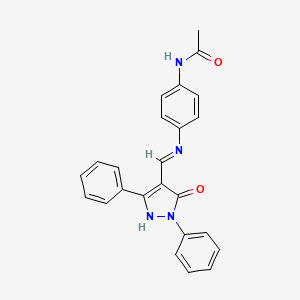
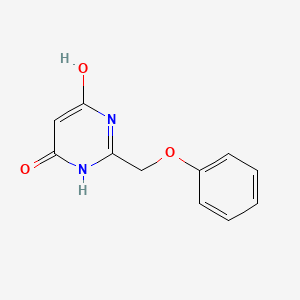
![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)

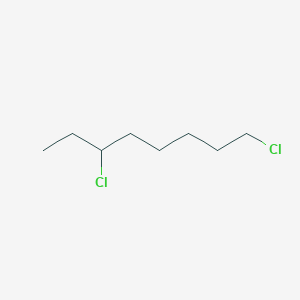
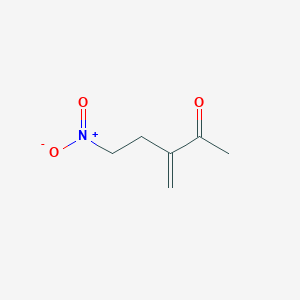
![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)

![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)
